![molecular formula C18H21N5O3 B2803538 2-{4-[2-(oxolan-3-yloxy)pyridine-4-carbonyl]piperazin-1-yl}pyrimidine CAS No. 1903339-02-5](/img/structure/B2803538.png)
2-{4-[2-(oxolan-3-yloxy)pyridine-4-carbonyl]piperazin-1-yl}pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[2-(oxolan-3-yloxy)pyridine-4-carbonyl]piperazin-1-yl}pyrimidine: is a complex organic compound that features a combination of pyrimidine, piperazine, tetrahydrofuran, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[2-(oxolan-3-yloxy)pyridine-4-carbonyl]piperazin-1-yl}pyrimidine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidin-2-yl Piperazine Moiety: This can be achieved by reacting pyrimidine with piperazine under controlled conditions, often using a solvent such as ethanol or methanol.
Attachment of the Tetrahydrofuran-3-yl Group: The tetrahydrofuran-3-yl group can be introduced via an etherification reaction, where tetrahydrofuran is reacted with an appropriate halide or tosylate derivative.
Formation of the Pyridin-4-yl Methanone Moiety: This step involves the reaction of pyridine with a suitable acylating agent, such as an acid chloride or anhydride, to form the methanone group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrofuran moiety, leading to the formation of lactones or other oxidized derivatives.
Reduction: Reduction reactions can target the methanone group, converting it to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Halides, tosylates, or other electrophiles in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
Oxidation Products: Lactones, carboxylic acids, or ketones.
Reduction Products: Alcohols or alkanes.
Substitution Products: Various substituted pyrimidine or pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-{4-[2-(oxolan-3-yloxy)pyridine-4-carbonyl]piperazin-1-yl}pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets, such as enzymes or receptors. Its structural features make it a valuable tool for probing the mechanisms of biological processes.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of 2-{4-[2-(oxolan-3-yloxy)pyridine-4-carbonyl]piperazin-1-yl}pyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-{4-[2-(oxolan-3-yloxy)pyridine-4-carbonyl]piperazin-1-yl}pyrimidine: can be compared to other compounds with similar structural features, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
[2-(oxolan-3-yloxy)pyridin-4-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3/c24-17(14-2-6-19-16(12-14)26-15-3-11-25-13-15)22-7-9-23(10-8-22)18-20-4-1-5-21-18/h1-2,4-6,12,15H,3,7-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHIJXUSEZDEDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=CC(=C2)C(=O)N3CCN(CC3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
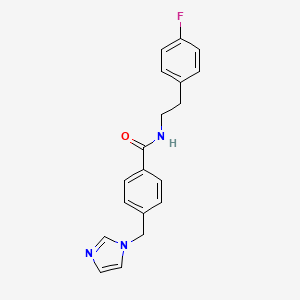
![N-(2H-1,3-benzodioxol-5-yl)-N'-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2803456.png)
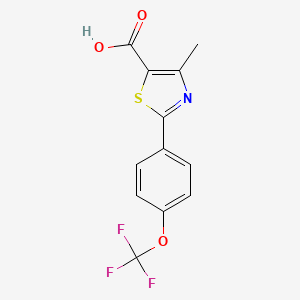
![4-[4-[(E)-2-Phenylethenyl]sulfonyl-1,4-diazepan-1-yl]-2-(trifluoromethyl)quinazoline](/img/structure/B2803459.png)
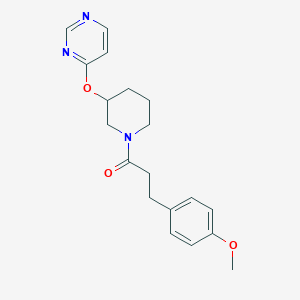
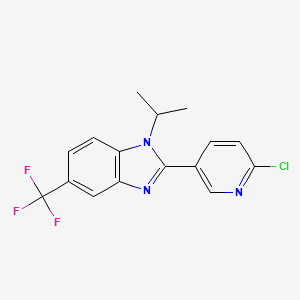
![3-Amino-5-ethyl-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B2803465.png)
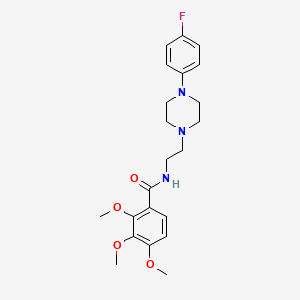
![2-methyl-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-1-oxopropan-2-yl acetate](/img/structure/B2803468.png)
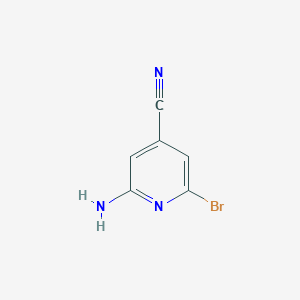
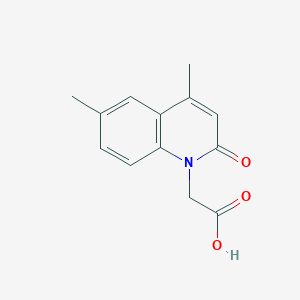
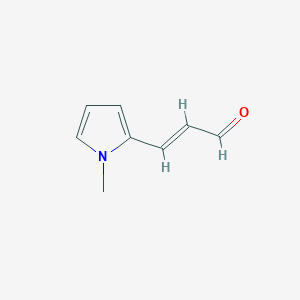
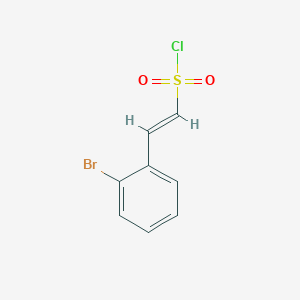
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2803478.png)
